3-ethoxy-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]benzamide
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Overview
Description
3-ETHOXY-N-{1-[(THIOPHEN-2-YL)METHYL]-1H-PYRAZOL-5-YL}BENZAMIDE is a synthetic compound that belongs to the class of heterocyclic compounds. It features a thiophene ring, a pyrazole ring, and a benzamide moiety. These structural components are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ETHOXY-N-{1-[(THIOPHEN-2-YL)METHYL]-1H-PYRAZOL-5-YL}BENZAMIDE typically involves the following steps:
Formation of the Pyrazole Ring: This can be achieved through the condensation of hydrazine with a 1,3-diketone.
Attachment of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid derivative.
Formation of the Benzamide Moiety: The final step involves the reaction of the intermediate with an appropriate benzoyl chloride derivative to form the benzamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-ETHOXY-N-{1-[(THIOPHEN-2-YL)METHYL]-1H-PYRAZOL-5-YL}BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine or chlorosulfonic acid.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
3-ETHOXY-N-{1-[(THIOPHEN-2-YL)METHYL]-1H-PYRAZOL-5-YL}BENZAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-ETHOXY-N-{1-[(THIOPHEN-2-YL)METHYL]-1H-PYRAZOL-5-YL}BENZAMIDE involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like Tipepidine and Tioconazole, which also contain the thiophene nucleus, exhibit similar biological activities.
Pyrazole Derivatives: Compounds such as Celecoxib and Rimonabant, which contain the pyrazole ring, are known for their anti-inflammatory and anti-obesity effects.
Uniqueness
3-ETHOXY-N-{1-[(THIOPHEN-2-YL)METHYL]-1H-PYRAZOL-5-YL}BENZAMIDE is unique due to its specific combination of structural features, which confer distinct biological activities and potential therapeutic applications. Its ability to interact with multiple molecular targets makes it a versatile compound in medicinal chemistry research.
Properties
Molecular Formula |
C17H17N3O2S |
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Molecular Weight |
327.4 g/mol |
IUPAC Name |
3-ethoxy-N-[2-(thiophen-2-ylmethyl)pyrazol-3-yl]benzamide |
InChI |
InChI=1S/C17H17N3O2S/c1-2-22-14-6-3-5-13(11-14)17(21)19-16-8-9-18-20(16)12-15-7-4-10-23-15/h3-11H,2,12H2,1H3,(H,19,21) |
InChI Key |
QGMAQFZGDKVMNY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(=O)NC2=CC=NN2CC3=CC=CS3 |
Origin of Product |
United States |
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